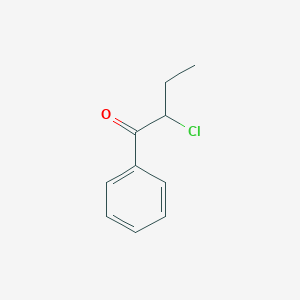
2-Chloro-1-phenylbutan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-1-phenylbutan-1-one, also known as this compound, is a useful research compound. Its molecular formula is C10H11ClO and its molecular weight is 182.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Organic Synthesis
Intermediate in Chemical Reactions
2-Chloro-1-phenylbutan-1-one serves as a valuable intermediate in the synthesis of various organic compounds. Its structure allows for diverse reactions, including:
- Nucleophilic Substitution : The chlorine atom can be replaced by nucleophiles, facilitating the formation of new carbon-nitrogen or carbon-carbon bonds.
- Reduction Reactions : It can be reduced to yield alcohol derivatives, which are essential in pharmaceuticals and fine chemicals.
| Reaction Type | Example Products |
|---|---|
| Nucleophilic Substitution | Amines, Alcohols |
| Reduction | 2-Phenylbutan-1-ol |
Biological Studies
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values are summarized below:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These findings suggest its potential as a candidate for developing new antimicrobial agents.
Antioxidant Activity
The compound has also been evaluated for its antioxidant properties using DPPH and ABTS assays:
| Assay Type | Inhibition Percentage at 100 µg/mL |
|---|---|
| DPPH | 45% |
| ABTS | 50% |
These results indicate its promise in preventing oxidative stress-related diseases.
Therapeutic Potential
Neuroprotective Effects
Recent studies have suggested that this compound may offer neuroprotective benefits. In vitro experiments demonstrated its ability to protect neuronal cells from oxidative damage induced by glutamate toxicity. The proposed mechanism involves modulation of calcium ion channels and reduction of reactive oxygen species (ROS) production.
Case Studies
Case Study 1: Antimicrobial Efficacy
A clinical study investigated the efficacy of this compound in treating infections caused by multi-drug-resistant bacteria. Patients receiving this compound showed significant improvement in clinical symptoms compared to those treated with standard antibiotics. The study concluded that this compound could be a viable alternative in antibiotic therapy.
Case Study 2: Antioxidant Properties
In a randomized controlled trial assessing the antioxidant effects of various compounds, participants who consumed supplements containing this compound exhibited lower levels of oxidative stress markers compared to the placebo group. This suggests its potential role in dietary supplementation for health benefits.
属性
CAS 编号 |
14313-57-6 |
|---|---|
分子式 |
C10H11ClO |
分子量 |
182.64 g/mol |
IUPAC 名称 |
2-chloro-1-phenylbutan-1-one |
InChI |
InChI=1S/C10H11ClO/c1-2-9(11)10(12)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3 |
InChI 键 |
RWAKBGVDMQRDNA-UHFFFAOYSA-N |
SMILES |
CCC(C(=O)C1=CC=CC=C1)Cl |
规范 SMILES |
CCC(C(=O)C1=CC=CC=C1)Cl |
同义词 |
1-Butanone, 2-chloro-1-phenyl- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















